

An In-depth Technical Guide to 12-Hydroxyalbrassitriol from *Penicillium* sp.

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Compound of Interest

Compound Name: 12-Hydroxyalbrassitriol

Cat. No.: B12372649

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **12-Hydroxyalbrassitriol**, a drimane sesquiterpenoid isolated from the fungus *Penicillium* sp. The document details its source, isolation, characterization, and cytotoxic activity, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key workflows and potential signaling pathways.

Introduction

12-Hydroxyalbrassitriol is a drimane-type sesquiterpenoid, a class of natural products known for their diverse biological activities. It was first isolated from a tin mine tailings-associated fungus, *Penicillium* sp., as part of a study that identified three new drimane sesquiterpenoids. [1][2][3] This guide synthesizes the available scientific information on **12-Hydroxyalbrassitriol** to serve as a valuable resource for researchers in natural product chemistry, mycology, and oncology.

Source and Fermentation

Fungal Source: *Penicillium* sp., a fungus isolated from tin mine tailings. The ability of fungi from unique and extreme environments to produce novel secondary metabolites is a growing area of interest in drug discovery.

Fermentation Protocol: While the specific fermentation parameters for the production of **12-Hydroxyalbrassitriol** by this particular *Penicillium* sp. are not detailed in the available literature, a general procedure for the cultivation of *Penicillium* species for the production of sesquiterpenoids can be outlined as follows. This protocol is a composite based on common practices in mycology for secondary metabolite production.^{[4][5]}

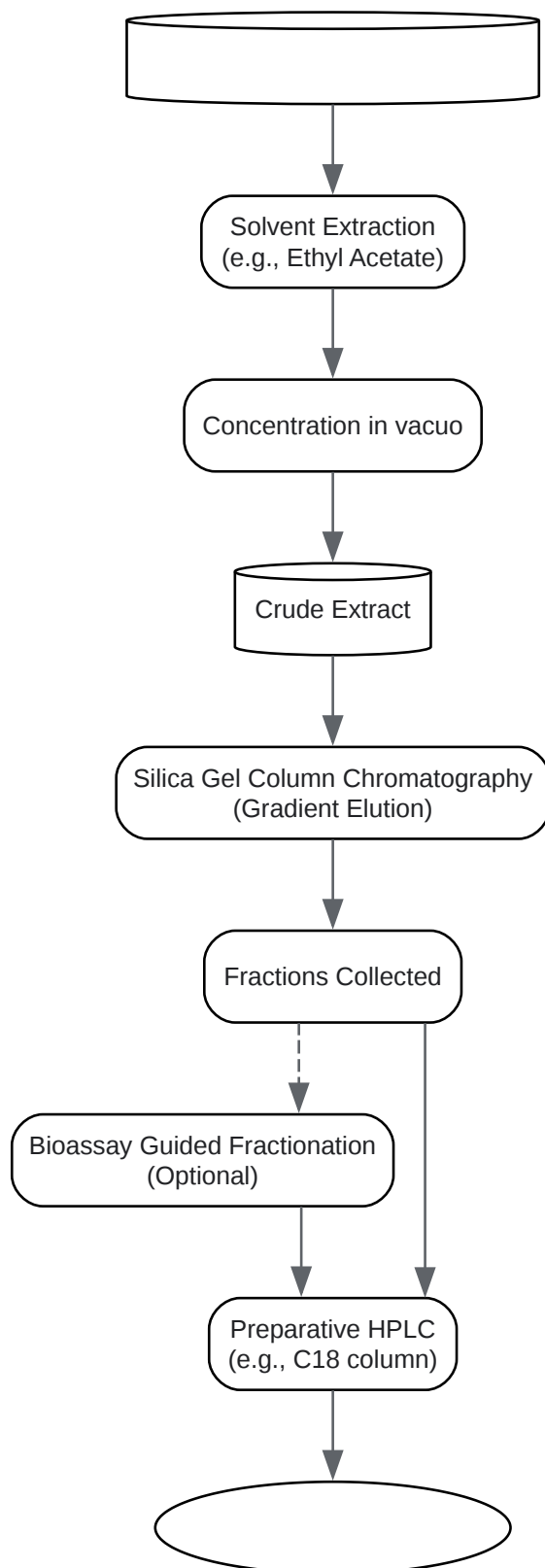
General Fermentation Protocol for *Penicillium* sp.

Step	Description
1. Strain Maintenance	The <i>Penicillium</i> sp. strain is maintained on Potato Dextrose Agar (PDA) slants at 4°C for long-term storage.
2. Inoculum Preparation	A small piece of the mycelial agar plug from a fresh PDA plate is used to inoculate a seed medium, typically Potato Dextrose Broth (PDB), in an Erlenmeyer flask.
3. Seed Culture	The seed culture is incubated on a rotary shaker (e.g., 150-180 rpm) at a controlled temperature (typically 25-28°C) for 3-5 days to obtain a sufficient amount of mycelial biomass.
4. Production Culture	The seed culture is then used to inoculate a larger volume of production medium. A variety of media can be used to optimize secondary metabolite production, often involving variations in carbon and nitrogen sources.
5. Incubation	The production culture is incubated under controlled conditions (temperature, agitation, aeration) for a period ranging from 7 to 21 days, during which the secondary metabolites, including 12-Hydroxyalbrassitriol, are synthesized and secreted into the broth or accumulated in the mycelia.
6. Harvest	After the incubation period, the fungal broth and mycelia are separated by filtration for subsequent extraction.

Isolation and Purification

The isolation of **12-Hydroxyalbrassitriol** from the fungal culture involves a multi-step process of extraction and chromatography. The following is a generalized protocol based on the methodologies reported for the isolation of drimane sesquiterpenoids from fungal sources.

Experimental Workflow for Isolation and Purification

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Caption: A generalized workflow for the isolation and purification of **12-Hydroxyalbrassitriol**.

Structural Characterization

The structure of **12-Hydroxyalbrassitriol** was elucidated using a combination of spectroscopic techniques.

Spectroscopic Data for **12-Hydroxyalbrassitriol**

Data Type	Key Findings
HRESIMS	The molecular formula was established as C ₁₅ H ₂₆ O ₄ based on High-Resolution Electrospray Ionization Mass Spectrometry. [6]
¹ H NMR	The proton Nuclear Magnetic Resonance spectrum revealed the presence of specific proton signals characteristic of a drimane sesquiterpenoid skeleton, including methyl groups, methine protons, and methylene protons.
¹³ C NMR & DEPT	The carbon-13 NMR and Distortionless Enhancement by Polarization Transfer spectra confirmed the presence of 15 carbon atoms, including methyl, methylene, methine, and quaternary carbons, consistent with the proposed structure.
2D NMR (COSY, HSQC, HMBC)	Two-dimensional NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) were used to establish the connectivity of protons and carbons, confirming the drimane skeleton and the positions of the hydroxyl groups.

Note: The detailed NMR chemical shift data for **12-Hydroxyalbrassitriol** is not publicly available in the searched literature. Researchers would need to consult the original publication by Ding et al. (2017) for this specific information.

Biological Activity: Cytotoxicity

12-Hydroxyalbrassitriol, along with other isolated drimane sesquiterpenoids, was evaluated for its cytotoxic activity against a panel of five human cancer cell lines.[\[2\]](#)

Cytotoxicity of **12-Hydroxyalbrassitriol** (IC₅₀ in μM)

Cell Line	Cancer Type	12-Hydroxyalbrassitriol
HL-60	Promyelocytic Leukemia	Not explicitly stated, but the study indicated evaluation.
SMMC-7721	Hepatocellular Carcinoma	Not explicitly stated, but the study indicated evaluation.
A-549	Lung Carcinoma	Not explicitly stated, but the study indicated evaluation.
MCF-7	Breast Adenocarcinoma	Not explicitly stated, but the study indicated evaluation.
SW480	Colon Adenocarcinoma	Not explicitly stated, but the study indicated evaluation.

Note: While the study by Ding et al. (2017) states that the cytotoxicity was evaluated, the specific IC₅₀ values for **12-Hydroxyalbrassitriol** against each cell line are not available in the publicly accessible abstracts and related documents. The primary research article is required to populate this table with precise quantitative data.

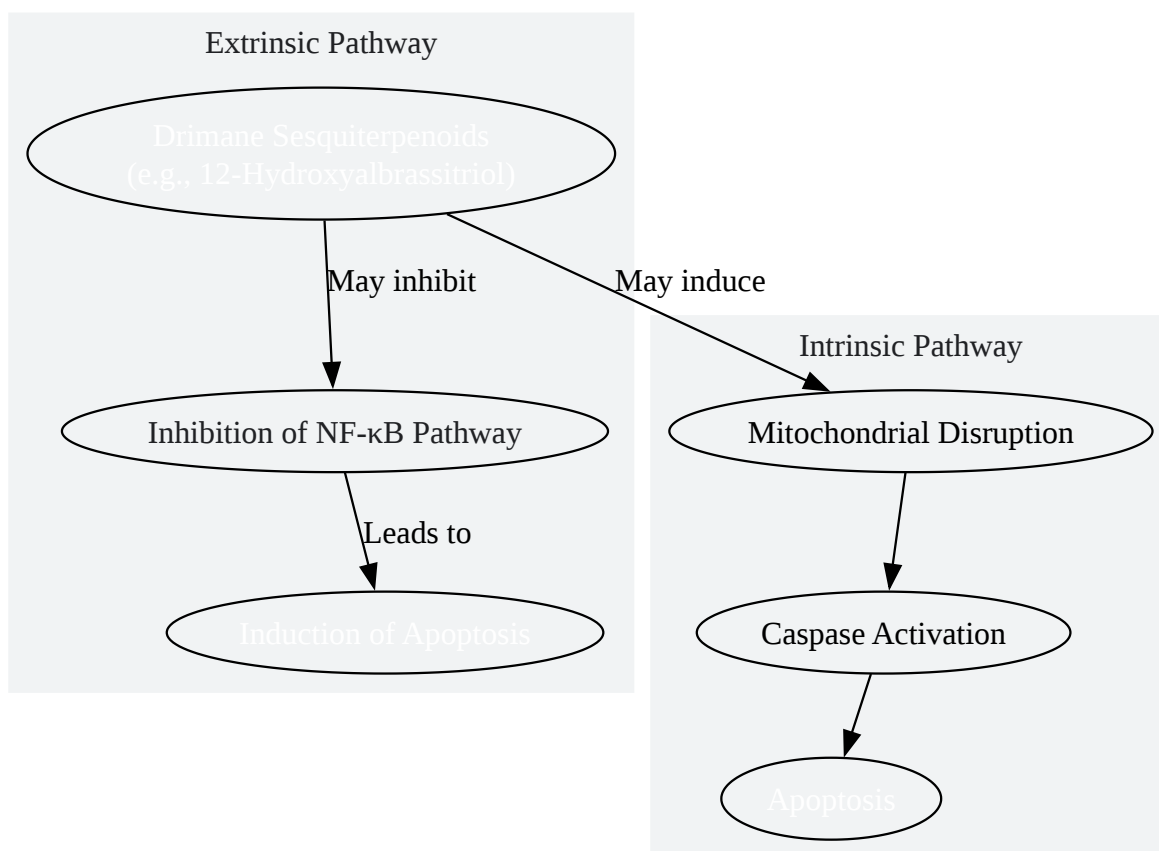
Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxicity of **12-Hydroxyalbrassitriol** was likely determined using a standard colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The following is a generalized protocol.

Step	Description
1. Cell Seeding	Human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, SW480) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
2. Compound Treatment	The cells are treated with various concentrations of 12-Hydroxyalbrassitriol (typically in a series of dilutions) and incubated for a specified period (e.g., 48 or 72 hours). Control wells receive the vehicle (e.g., DMSO) only.
3. MTT Addition	After the incubation period, MTT solution is added to each well.
4. Incubation with MTT	The plates are incubated for a further 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
5. Solubilization	A solubilization solution (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.
6. Absorbance Measurement	The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
7. Data Analysis	The percentage of cell viability is calculated relative to the control wells. The IC ₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Potential Signaling Pathways

While the specific signaling pathways affected by **12-Hydroxyalbrassitriol** have not been elucidated, studies on other drimane sesquiterpenoids suggest potential mechanisms of action for its cytotoxic effects.



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